3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid
Overview
Description
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid is a chemical compound characterized by its unique molecular structure, which includes a chloro and fluoro substituent on the benzyl group attached to a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid typically involves the following steps:
Benzyl Derivative Formation: The starting material, 2-chloro-4-fluorobenzyl chloride, undergoes a reaction with a suitable nucleophile to form the benzyl derivative.
Sulfonylation: The benzyl derivative is then treated with a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl group.
Carboxylation: The resulting compound is subjected to carboxylation conditions, often involving carbon dioxide and a base, to form the propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at the benzyl or sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or activation.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, while the chloro and fluoro substituents can influence the compound's binding affinity to biological targets.
Comparison with Similar Compounds
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-ethanoic acid
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-butanoic acid
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-hexanoic acid
Uniqueness: 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid is unique due to its specific chain length and the presence of both chloro and fluoro substituents, which can affect its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfonyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO4S/c11-9-5-8(12)2-1-7(9)6-17(15,16)4-3-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBKKRNAVQBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CS(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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